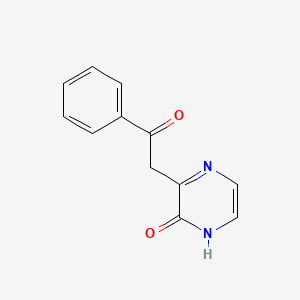

3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

66479-75-2 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-phenacyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C12H10N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-7H,8H2,(H,14,16) |

InChI Key |

OKUVLFQXNYHSGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC=CNC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Oxo 2 Phenylethyl Pyrazin 2 1h One and Analogous Structures

Strategies for the Construction of the 2(1H)-Pyrazinone Ring System

Synthesis from Acyclic Precursors

The formation of the 2(1H)-pyrazinone ring from open-chain molecules is a foundational strategy, offering flexibility in introducing various substituents. semanticscholar.orgrsc.org These methods typically involve the condensation of two or more acyclic components to build the heterocyclic core. nih.gov

A prominent and widely utilized method for synthesizing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. semanticscholar.orgrsc.org This approach, first reported by R. G. Jones in 1949, forms the crucial bonds between N-1 and C-6, and N-4 and C-5 of the pyrazinone ring. nih.govrsc.org The original procedure involved the use of free α-amino acid amides in the presence of a base like sodium hydroxide, potassium hydroxide, or piperidine. rsc.org A significant improvement was later introduced by Karmas and Spoerri, who demonstrated that the hydrohalide salts of α-amino acid amides, which are more readily accessible and easier to handle, could be used directly. nih.govrsc.org This modification broadened the applicability of the method. rsc.org This reaction was instrumental in the synthesis and structural elucidation of flavacol (B1615448) (3,6-diisobutyl-2(1H)-pyrazinone). semanticscholar.org

Table 1: Key Developments in the Condensation of α-Amino Acid Amides and 1,2-Dicarbonyl Compounds

| Method | Key Feature | Advantage |

|---|---|---|

| Jones (1949) | Uses free α-amino acid amides with a base (e.g., NaOH, KOH). rsc.org | Established the fundamental one-pot condensation approach. semanticscholar.orgrsc.org |

| Karmas and Spoerri | Employs hydrohalide salts of α-amino acid amides. rsc.org | Avoids the difficult preparation of free, low-molecular-weight amino acid amides. nih.govrsc.org |

An alternative pathway to 3,6-disubstituted 2(1H)-pyrazinones involves the reaction between 2-chloro ketone oximes and α-amino acid esters. semanticscholar.org This method constructs the pyrazinone ring by forming bonds between N-1 and C-2, and N-4 and C-5. semanticscholar.org The reaction has been successfully applied to the synthesis of various pyrazinones, including the natural product deoxyaspergillic acid. semanticscholar.orgresearchgate.net This approach provides a different disconnection strategy for accessing the pyrazinone core.

Beyond the aforementioned methods, other acyclic precursors have been exploited to construct the 2(1H)-pyrazinone system. In 1942, Tota and Elderfield reported a method for preparing 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones. nih.gov Their strategy involved the condensation of an α-amino ketone hydrochloride (providing atoms N-1, C-5, and C-6) with a 2-halo-substituted acid halide (providing C-2 and C-3). nih.govrsc.org The resulting ketoamide intermediate is then treated with ammonia (B1221849) to induce ring closure, followed by air oxidation to yield the final aromatic pyrazinone. rsc.org Another variation uses an amino acetaldehyde (B116499) and phthalimidoacetyl chloride, where the phthalimido group serves as a precursor to the N-4 nitrogen atom after deprotection with hydrazine. nih.gov

Solid-Phase Synthesis Techniques for 2(1H)-Pyrazinone Scaffolds

To facilitate the rapid generation of compound libraries for biological screening, synthetic methods for 2(1H)-pyrazinones have been adapted to solid-phase techniques. rsc.orgacs.org Kaval and coworkers developed the first solid-phase synthesis of the 2(1H)-pyrazinone scaffold. acs.orgnih.gov Their approach begins with a resin-bound amine, which undergoes a Strecker reaction with an aldehyde and a cyanide source to form a resin-linked α-aminonitrile. acs.org The choice of aldehyde in this step determines the substituent at the C6 position of the final pyrazinone ring. nih.gov Subsequent cyclization with oxalyl chloride yields the resin-bound 3,5-dichloro-2(1H)-pyrazinone. rsc.org This solid-phase method allows for the introduction of diversity at the C3 position through nucleophilic substitution or transition metal-catalyzed reactions on the imidoyl chloride moiety. acs.org

Table 2: General Scheme for Solid-Phase Synthesis of 2(1H)-Pyrazinones

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Strecker reaction of resin-bound amine, aldehyde, and cyanide. acs.org | Anchors precursor to solid support and introduces C6 diversity. nih.gov |

| 2 | Acidification and cyclization with oxalyl chloride. rsc.org | Forms the resin-bound 3,5-dichloro-2(1H)-pyrazinone ring. rsc.org |

| 3 | Derivatization (e.g., Suzuki, Stille, Heck, Sonogashira couplings). ingentaconnect.comacs.org | Introduces a variety of substituents at the C3 position. acs.orgnih.gov |

| 4 | Cleavage from resin. acs.org | Releases the final, diversely substituted 2(1H)-pyrazinone product. acs.org |

Microwave-Assisted Synthetic Approaches to 2(1H)-Pyrazinones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 2(1H)-pyrazinones. ingentaconnect.combenthamdirect.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. rsc.orgacs.org For instance, Gising and colleagues demonstrated that Hoonaert's method for synthesizing 3,5-dichloro-2(1H)-pyrazinones could be significantly expedited using microwaves. nih.gov Their rapid, one-pot, two-step protocol involves a microwave-assisted Strecker reaction followed by cyclization under microwave irradiation. rsc.org Microwave heating has also been successfully applied to transition metal-catalyzed cross-coupling reactions for derivatizing the pyrazinone scaffold and in Diels-Alder reactions, showcasing its broad utility in this area of heterocyclic chemistry. acs.orgacs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Deprotection of N-Boc-2(1H)-pyrazinones | Reflux in neat TFA for 6-12 hours. acs.org | 1:1 TFA/DCM at 120 °C for 10-20 minutes. acs.org |

| Coupling of 2(1H)-pyrazinones to HMPB-AM resin | Room temperature for 6 hours. acs.org | 70 °C for 5 minutes. acs.org |

| Synthesis of 3,5-diaryl-2(1H)-pyrazinones | Refluxing in ethanol. rsc.org | Microwave irradiation used for the cyclization step. rsc.org |

Synthesis of Fused Heterocyclic Systems Incorporating Pyrazinone Moieties

The 2-oxo-2-phenylethyl substituent in the target compound contains a reactive ketone functionality, making it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems.

The pyrrolo[1,2-a]pyrazinone scaffold is present in numerous bioactive natural products and their analogs. mdpi.com A key synthetic route to this fused system involves the cyclization of an N-substituted pyrrole (B145914) that bears the necessary side chain for pyrazinone ring formation.

A practical method begins with the N-alkylation of a pyrrole precursor, such as methyl pyrrole-2-carboxylate, using an α-haloketone like α-bromoacetophenone. nih.govnih.gov This step introduces the phenacyl group onto the pyrrole nitrogen. The resulting intermediate, a methyl 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylate, can then undergo cyclization. Treatment with an amine, such as methylamine (B109427) in refluxing methanol (B129727), triggers an intramolecular amidation and subsequent dehydration to form the 3-phenyl-2-methyl-1-pyrrolo[1,2-a]pyrazinone. nih.gov A variation of this cyclization involves the aminolysis of the ester group followed by an acid-catalyzed cyclization using phosphoric acid to yield the final fused product. nih.gov

Table 2: Synthesis of Pyrrolo[1,2-a]pyrazinones via Intramolecular Cyclization

| Pyrrole Precursor | Reagent 1 | Reagent 2 | Fused Product | Reference(s) |

|---|---|---|---|---|

| Methyl pyrrole-2-carboxylate | α-Bromoacetophenone | Methylamine | 3-Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinone | nih.gov |

| Methyl pyrrole-2-carboxylate | 1-Bromo-1,2-diarylethanone | 1. Methylamine 2. H₃PO₄ | 3,4-Diaryl-2-methyl-1-pyrrolo[1,2-a]pyrazinone | nih.gov |

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones can be efficiently achieved by constructing the pyrazinone ring onto a pre-existing pyrazole (B372694) scaffold. This is particularly effective when the pyrazole precursor already contains the 2-oxo-2-phenylethyl group.

A well-documented method involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with various amines. nih.govnih.gov The phenacyl group is introduced onto the pyrazole nitrogen first. The subsequent reaction with a primary amine, such as 2-(2-aminoethoxy)ethanol (B1664899) or 2-morpholinoethanamine, leads to a one-pot amidation of the ester followed by an intramolecular cyclization between the newly formed amide nitrogen and the ketone of the phenacyl group. nih.gov This condensation and ring-closure sequence, often facilitated by microwave irradiation, provides a high-yield, solvent-free route to a variety of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones. nih.gov

Table 3: Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones

| Pyrazole Precursor | Amine Reagent | Conditions | Fused Product | Reference(s) |

|---|---|---|---|---|

| Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate | 2-(2-Aminoethoxy)ethanol | Microwave, Solvent-free | Substituted pyrazolo[1,5-a]pyrazin-4(5H)-one | nih.gov |

| Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate | 2-Morpholinoethanamine | Microwave, Solvent-free | Substituted pyrazolo[1,5-a]pyrazin-4(5H)-one | nih.govnih.gov |

Imidazo[4,5-b]pyrazin-2(3H)-ones

The synthesis of the imidazo[4,5-b]pyrazin-2(3H)-one ring system is a key process for accessing a variety of compounds with potential biological activity. A foundational method for the preparation of this heterocyclic core involves the cyclization of a substituted aminopyrazine derivative.

A primary synthetic route commences with a 3-aminopyrazinoic acid. This starting material undergoes diazotization, typically with nitrous acid, to form a 3-aminopyrazinoic acid azide (B81097) intermediate. This azide is often used in the subsequent step without extensive purification due to its potentially explosive nature. The cyclization is then achieved by heating the azide in an alcoholic solvent, such as methanol or ethanol. This process, known as a Curtius rearrangement, leads to the formation of the desired 1H-imidazo[4,5-b]pyrazin-2-one core. The reaction is generally carried out at temperatures ranging from 50°C to the reflux temperature of the chosen solvent. google.com

Once the core 1H-imidazo[4,5-b]pyrazin-2-one is formed, further functionalization can be achieved through alkylation or acylation of the nitrogen atoms in the imidazole (B134444) ring. These substitutions can lead to a diverse range of analogs, including structures analogous to 3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one.

Alkylation of the imidazole nitrogens can be performed by treating the 1H-imidazo[4,5-b]pyrazin-2-one with an alkylating agent in the presence of a base. For instance, dissolving the parent heterocycle in an alcoholic solution of an alkali metal alkoxide, followed by the addition of an alkyl halide (such as methyl iodide or ethyl bromide), results in the N-alkylated product. google.com Another approach involves the use of dialkyl sulfates, like dimethyl sulfate (B86663), in an aqueous basic solution (e.g., sodium hydroxide). google.com To introduce a side chain such as the 2-oxo-2-phenylethyl group, an analogous alkylation would be carried out using a phenacyl halide, for example, 2-bromoacetophenone.

Acylation of the imidazole nitrogens is also a viable method for functionalization. This can be accomplished by refluxing the 1H-imidazo[4,5-b]pyrazin-2-one in an acid anhydride (B1165640), such as acetic anhydride, which yields the corresponding N-acyl derivative. google.com For the introduction of other acyl groups, acylating agents like alkyl chloroformates can be used in the presence of an organic base. google.com

The following table summarizes the general synthetic approaches to substituted imidazo[4,5-b]pyrazin-2(3H)-ones based on these established methodologies.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Aminopyrazinoic acid | 1. Nitrous Acid2. Heat in alcohol (e.g., methanol, ethanol) | 1H-Imidazo[4,5-b]pyrazin-2-one | Not Specified | google.com |

| 1H-Imidazo[4,5-b]pyrazin-2-one | Alkyl halide (e.g., methyl iodide), Alkali metal alkoxide, Alcohol, Reflux | 1- or 3-Alkyl-1H-imidazo[4,5-b]pyrazin-2-one | Not Specified | google.com |

| 1H-Imidazo[4,5-b]pyrazin-2-one | Dialkyl sulfate (e.g., dimethyl sulfate), Aqueous base (e.g., NaOH) | 1- or 3-Alkyl-1H-imidazo[4,5-b]pyrazin-2-one | Not Specified | google.com |

| 1H-Imidazo[4,5-b]pyrazin-2-one | Acid anhydride (e.g., acetic anhydride), Reflux | 1- or 3-Acyl-1H-imidazo[4,5-b]pyrazin-2-one | Not Specified | google.com |

| 1H-Imidazo[4,5-b]pyrazin-2-one | Alkyl chloroformate, Organic base (e.g., triethylamine), Solvent (e.g., dialkylformamide) | 1- or 3-Alkoxycarbonyl-1H-imidazo[4,5-b]pyrazin-2-one | Not Specified | google.com |

| 1H-Imidazo[4,5-b]pyrazin-2-one | 2-Bromoacetophenone, Base (e.g., potassium carbonate), Solvent (e.g., DMF) | 1- or 3-(2-Oxo-2-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one | Not Specified | Inferred from google.com |

Advanced Spectroscopic and Structural Characterization of 3 2 Oxo 2 Phenylethyl Pyrazin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to 3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one has yielded detailed insights into its proton and carbon framework.

One-Dimensional NMR (¹H and ¹³C) for Structural Assignment

One-dimensional NMR techniques, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assignment of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms within the molecule. For pyrazinone derivatives, characteristic signals are observed for the protons of the pyrazinone ring, the methylene (B1212753) linker, and the phenyl group. In related structures, aromatic protons typically appear in the downfield region of the spectrum, while methylene protons and any alkyl substituents resonate at higher field strengths. mdpi.commdpi.comlew.ro The integration of these signals provides a ratio of the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals include those for the carbonyl carbons of the pyrazinone and ketone groups, which are typically found at the lowest field. mdpi.comlew.ronih.gov Carbons of the aromatic phenyl ring and the pyrazinone ring also have distinct chemical shifts. The presence of quaternary carbons, those without any attached protons, can also be confirmed. mdpi.comresearchgate.net

A representative, though generalized, compilation of expected ¹H and ¹³C NMR chemical shifts for a compound with the structural motifs of this compound is presented below. Actual values can vary based on the solvent and specific experimental conditions.

Interactive Data Table: Predicted NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazinone Ring Protons | 6.5 - 8.0 | 120 - 150 |

| Methylene Protons (-CH₂-) | 4.5 - 5.5 | 40 - 55 |

| Phenyl Ring Protons | 7.2 - 8.0 | 125 - 135 |

| Pyrazinone Carbonyl Carbon (C=O) | - | 155 - 165 |

| Ketone Carbonyl Carbon (C=O) | - | 190 - 200 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity between atoms, two-dimensional NMR experiments are indispensable. science.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com For this compound, COSY would show correlations between the protons on the pyrazinone ring and between the protons of the phenyl group, helping to confirm their relative positions. sdsu.eduepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton spectrum. epfl.chemerypharma.com For instance, the signals for the methylene protons would show a cross-peak with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. epfl.ch In the case of this compound, HMBC would show correlations from the methylene protons to the carbonyl carbon of the ketone and to carbons within the pyrazinone ring, thus confirming the link between the phenacyl group and the pyrazinone core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. nih.govnist.govoclc.orgwikimedia.org

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (pyrazinone ring) | 3200 - 3400 |

| C-H stretch (aromatic and aliphatic) | 2850 - 3100 |

| C=O stretch (ketone) | 1680 - 1700 |

| C=O stretch (pyrazinone amide) | 1640 - 1680 |

| C=C and C=N stretch (aromatic and pyrazinone rings) | 1450 - 1600 |

The presence of two distinct carbonyl absorption bands would be a key feature, confirming the existence of both the ketone and the amide functionalities within the pyrazinone ring. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition. nih.gov

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. nist.gov Key fragmentation pathways would involve cleavage of the bond between the methylene group and the pyrazinone ring, as well as cleavage adjacent to the ketone carbonyl group. The resulting fragment ions would provide further evidence for the proposed structure. For instance, the observation of a fragment corresponding to the phenacyl cation (C₆H₅CO⁺) would be strong evidence for the 2-oxo-2-phenylethyl moiety.

X-ray Diffraction Analysis for Crystalline Structure Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique determines bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govnih.gov

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related pyrazinone and phenylethyl derivatives suggests that the molecule would likely adopt a conformation where the phenyl and pyrazinone rings are not coplanar. mdpi.comnih.gov The crystal packing would likely be influenced by hydrogen bonding involving the N-H group of the pyrazinone ring and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Other Advanced Spectroscopic Methods for Specific Atomic Environments

While less commonly employed for routine characterization, other advanced spectroscopic techniques could provide more specific information about the electronic structure and local atomic environments within this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. For the parent molecule, which is a closed-shell species, EPR would not be applicable. However, if the molecule were to be reduced or oxidized to form a radical ion, EPR could provide valuable information about the distribution of the unpaired electron density.

X-ray Absorption Fine Structure (XAFS): XAFS is a synchrotron-based technique that can provide information about the local geometric and/or electronic structure around a specific element. mdpi.com By tuning the X-ray energy to the absorption edge of a particular element (e.g., nitrogen or oxygen), one could probe the coordination environment and oxidation state of that atom within the molecule.

Chemical Reactivity and Transformational Chemistry of 3 2 Oxo 2 Phenylethyl Pyrazin 2 1h One

Reactivity of the 2(1H)-Pyrazinone Core

The 2(1H)-pyrazinone ring is an electron-deficient heterocyclic system, a characteristic that fundamentally dictates its reactivity. The presence of two nitrogen atoms and an amide-like carbonyl group significantly influences the electron distribution within the ring, making it susceptible to certain classes of reactions while being resistant to others.

Diels-Alder Cycloaddition Reactions and Subsequent Rearrangements

The pyrazinone ring, containing a conjugated diene system, can participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. masterorganicchemistry.com In this type of transformation, the pyrazinone acts as the diene component, reacting with a dienophile (an alkene or alkyne) to form bicyclic adducts. masterorganicchemistry.com

The reaction of substituted 2(1H)-pyrazinones, such as 5-chloro-2(1H)-pyrazinones, with various dienophiles leads to the formation of 2,5-diazabicyclo[2.2.2]octane derivatives. capes.gov.br The stereochemistry of these reactions is typically controlled by the "endo rule," which favors the formation of the endo adduct, although the regiochemistry can be influenced by the electronic nature of the substituents on both the pyrazinone and the dienophile. capes.gov.bryoutube.com For instance, the reaction is generally faster when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.com

These bicyclic adducts are often stable intermediates that can undergo subsequent rearrangement or elimination reactions to yield more complex heterocyclic structures or substituted aromatic compounds. youtube.com The reactivity pattern is analogous to that of other heterocyclic dienes like 2(1H)-pyridones and 2H-pyran-2-ones, which also yield bicyclic adducts in Diels-Alder reactions. nih.govrsc.org

Table 1: Examples of Diels-Alder Reactions with Pyrazinone-like Heterocycles

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| 5-Chloro-2(1H)-pyrazinone | Symmetric Alkenes | 2,5-Diazabicyclo[2.2.2]octane (endo adduct) | capes.gov.br |

| Methoxy-substituted 2(1H)-pyridone | N-Phenylmaleimide | Isoquinuclidine derivative | nih.gov |

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazinone Ring

The electron-deficient nature of the pyrazine (B50134) ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. uoanbar.edu.iqyoutube.com This reactivity is comparable to that of pyridine, which readily undergoes nucleophilic substitution at positions ortho and para to the ring nitrogen. youtube.comquimicaorganica.org For the 3-substituted-2(1H)-pyrazinone core, the most likely positions for nucleophilic attack are C-5 and C-6.

Studies on chloropyrazines have shown that the chlorine atom can be displaced by various nucleophiles, such as methoxide (B1231860) and benzyl (B1604629) oxide, to yield the corresponding substituted pyrazines or pyrazinones. rsc.org The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile first attacks the electron-poor carbon, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atoms. quimicaorganica.org Subsequent expulsion of the leaving group restores the aromaticity of the ring. nih.gov

Conversely, electrophilic substitution on the pyrazinone ring is generally difficult. The nitrogen atoms and the carbonyl group strongly deactivate the ring towards attack by electrophiles by withdrawing electron density. uoanbar.edu.iq This deactivation is similar to that observed in pyridine, which requires harsh conditions to undergo reactions like nitration or halogenation. uoanbar.edu.iq

Photochemical Transformations of Pyrazin-2(1H)-ones

The photochemistry of pyrazin-2(1H)-ones is characterized by their interaction with light, which can lead to unique molecular transformations. A significant photochemical reaction for this class of compounds involves photosensitized oxygenation. rsc.orgpsu.edu

When irradiated with visible light in the presence of oxygen and a sensitizer, 1-alkyl-5,6-diarylpyrazin-2(1H)-ones react with singlet oxygen. psu.edu This reaction proceeds via a [4+2] cycloaddition between the pyrazinone diene system and singlet oxygen to form a stable endoperoxide intermediate. rsc.orgpsu.edu This endoperoxide can then undergo further transformations, such as O-O bond fission and rearrangement, often in the presence of a solvent like an alcohol, to yield N-alkyl-acetamide derivatives. rsc.orgpsu.edu It is noteworthy that in the absence of oxygen, pyrazin-2(1H)-ones have been found to be largely inert to photolysis. rsc.orgpsu.edu

Other photochemical reactions, such as electrocyclization, have been observed in related heterocyclic systems like pyrimidin-2(1H)-ones, suggesting that under certain conditions, pyrazinones might undergo similar intramolecular cyclizations to form bicyclic isomers. rsc.org

Chemical Transformations of the 2-Oxo-2-phenylethyl Substituent

The 2-oxo-2-phenylethyl side chain offers two primary sites for chemical modification: the ketone carbonyl group and the adjacent methylene (B1212753) bridge. These sites allow for a wide range of derivatizations to modify the compound's structure and properties.

Reactivity at the Ketone Carbonyl Group

The ketone carbonyl group is a classic electrophilic center due to the polarization of the carbon-oxygen double bond. libretexts.orglibretexts.org The carbon atom is susceptible to attack by a wide variety of nucleophiles. youtube.com

Key transformations at this position include:

Reduction: The ketone can be readily reduced to a secondary alcohol, 3-(2-hydroxy-2-phenylethyl)pyrazin-2(1H)-one, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: Reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), leads to the formation of tertiary alcohols.

Condensation Reactions: The carbonyl group can react with primary amines and their derivatives to form imines (Schiff bases), oximes (with hydroxylamine), or hydrazones (with hydrazine). These reactions are fundamental in creating new C-N bonds.

Table 2: Representative Reactions at the Ketone Carbonyl Group

| Reagent | Reaction Type | Product Functional Group |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduction | Secondary Alcohol |

| Phenylmagnesium Bromide (PhMgBr) | Grignard Addition | Tertiary Alcohol |

| Hydroxylamine (NH₂OH) | Condensation | Oxime |

| Hydrazine (N₂H₄) | Condensation | Hydrazone |

Modifications and Derivatizations of the Phenacyl Methylene Bridge

The methylene group (-CH₂-) positioned between the pyrazinone ring and the phenyl ketone is known as an active methylene group. The protons on this carbon are significantly more acidic than those of a simple alkane because the resulting carbanion (enolate) is stabilized by resonance, with the negative charge delocalized onto both the pyrazinone ring and the carbonyl oxygen.

Deprotonation with a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) generates a nucleophilic carbanion that can participate in various bond-forming reactions:

Alkylation: The carbanion can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to introduce alkyl substituents at the methylene position.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, leading to the formation of a β-dicarbonyl compound.

Condensation Reactions: The active methylene group can participate in Knoevenagel or aldol-type condensation reactions with aldehydes and ketones, forming new carbon-carbon double bonds after a subsequent dehydration step.

These reactions provide a powerful method for elaborating the structure of the side chain, allowing for the synthesis of a diverse library of derivatives.

Table 3: Potential Derivatizations of the Phenacyl Methylene Bridge

| Reagent | Reaction Type | Product Feature |

|---|---|---|

| Base, then Methyl Iodide (CH₃I) | Alkylation | Introduction of a methyl group |

| Base, then Benzoyl Chloride (PhCOCl) | Acylation | Formation of a 1,3-diketone |

Metal-Catalyzed Cross-Coupling Reactions for Pyrazinone Functionalization (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable for the construction of carbon-carbon and carbon-heteroatom bonds in organic synthesis. nih.govnih.gov These methods offer a highly efficient and selective means to functionalize the pyrazinone core, typically by coupling a halogenated or triflated pyrazinone with a suitable organometallic or unsaturated partner. wikipedia.orgorganic-chemistry.orgwikipedia.org While direct experimental data on the cross-coupling of 3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one is not extensively reported, the reactivity can be inferred from studies on structurally related pyrazinone derivatives, particularly those bearing substituents at the C3 and C5/C6 positions.

The presence of the 2-oxo-2-phenylethyl substituent at the C3 position can influence the electronic and steric environment of the pyrazinone ring, thereby affecting the efficiency and regioselectivity of palladium-catalyzed reactions. Research on related systems, such as 3-halopyrazin-2(1H)-ones and imidazo[1,2-a]pyrazines, provides valuable insights into the potential functionalization pathways. nih.govnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. mdpi.com For the functionalization of a pyrazinone core, a halo-substituted pyrazinone, such as a 3-bromo- (B131339) or 3,5-dihalopyrazin-2(1H)-one, would be a common starting material. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For instance, the coupling of 2-chloropyrazine (B57796) with various arylboronic acids has been successfully achieved using novel palladium(II) ONO pincer complexes, demonstrating excellent catalytic activity in aqueous media. researchgate.net Sequential Suzuki-Miyaura couplings on dihalogenated pyrazolo[3,4-b]pyridines have also been developed, allowing for the controlled introduction of different aryl groups. nih.govresearchgate.net These examples suggest that a similar strategy could be applied to a 5- or 6-halo derivative of this compound to introduce aryl or heteroaryl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Pyrazinone-Related Scaffolds Note: This table presents generalized conditions based on related heterocyclic systems and may require optimization for this compound.

| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 60 | 1 | 68 | nih.gov |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 85 | mdpi.com |

| 3 | 2-Chloropyrazine | Various arylboronic acids | Pd(II) ONO pincer complex (0.01) | - | - | H₂O/Toluene | - | - | High | researchgate.net |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org This reaction provides a direct method for the vinylation of the pyrazinone ring. A halo-pyrazinone would serve as the starting material, reacting with various alkenes in the presence of a palladium catalyst and a base. fu-berlin.deorganic-chemistry.org

The regioselectivity of the Heck reaction on the pyrazinone ring can be influenced by the electronic nature of the substituents. For instance, in related heteroaromatic systems, electron-withdrawing groups on the alkene partner generally lead to higher yields. wikipedia.org The reaction conditions, including the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., PPh₃, P(o-tol)₃), and base (e.g., Et₃N, NaOAc), are crucial for successful coupling. fu-berlin.debeilstein-journals.org

Table 2: Representative Conditions for Heck Reaction on Heterocyclic Systems Note: This table presents generalized conditions based on related heterocyclic systems and may require optimization for this compound.

| Entry | Halide Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | - | 800 rpm (ball mill) | 1.5 | Good | beilstein-journals.org |

| 2 | Iodobenzene | Styrene | PdCl₂ | - | K₂CO₃ | Methanol (B129727) | 120 | - | - | wikipedia.org |

| 3 | Aryl Halide | Activated Alkene | Pd(OAc)₂ | - | Et₃N | DMF | >100 | - | Good | fu-berlin.de |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrazinones. organic-chemistry.orgwikipedia.orggold-chemistry.org This reaction is highly valuable for introducing alkynyl moieties that can serve as versatile handles for further transformations.

Similar to the Suzuki and Heck reactions, a halo-pyrazinone would be the typical starting material. The reaction is generally carried out using a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base, often an amine that can also serve as the solvent (e.g., Et₃N, piperidine). libretexts.orgscirp.org The Sonogashira coupling has been successfully applied to various nitrogen-containing heterocycles, including 2-amino-3-bromopyridines, demonstrating its applicability to electron-deficient systems. scirp.org

Table 3: Representative Conditions for Sonogashira Coupling on Nitrogen Heterocycles Note: This table presents generalized conditions based on related heterocyclic systems and may require optimization for this compound.

| Entry | Halide Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | scirp.org |

| 2 | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Amine | Amine or DMF | Room Temp. - 100 | - | Good | wikipedia.orggold-chemistry.org |

| 3 | Vinyl Halide | Terminal Alkyne | Pd(0) complex | Cu(I) salt | Amine | Amine | Room Temp. | - | Good | organic-chemistry.org |

C-H Functionalization

Direct C-H functionalization has emerged as an increasingly important and atom-economical strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. nih.govrsc.orgrsc.org Palladium-catalyzed C-H arylation of pyrazinone and related systems can potentially occur at the C5 and C6 positions. The regioselectivity of such reactions is often directed by the electronic properties of the ring and the nature of the substituents. For instance, palladium-catalyzed direct C-H arylation has been demonstrated on imidazo[1,5-a]pyrazines. nih.gov Furthermore, direct C-H arylation of unprotected anilines has been achieved with high chemo- and regioselectivity using a specific ligand. nih.gov These findings suggest that direct C-H functionalization of the pyrazinone ring of this compound at the C5 or C6 position is a feasible, albeit challenging, transformation that would depend on the development of suitable catalytic systems.

Theoretical and Computational Chemistry Studies on 3 2 Oxo 2 Phenylethyl Pyrazin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of pyrazinone derivatives. eurasianjournals.comsuperfri.org These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule. DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost, making them suitable for studying relatively large molecules. mdpi.comresearchgate.net Ab initio methods, while computationally more demanding, can offer higher accuracy for smaller systems. researchgate.net These calculations can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding the molecule's stability and reactivity. nih.govresearchgate.net

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. researchgate.net

For 3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one, DFT calculations can predict the energies of these frontier molecular orbitals and map their spatial distribution. This analysis helps in identifying the nucleophilic and electrophilic sites within the molecule. For instance, studies on similar heterocyclic systems have shown that the distribution of HOMO and LUMO can be significantly influenced by the nature and position of substituents on the pyrazine (B50134) ring. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Pyrazinone Derivatives

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrazinone Core | -6.8 | -1.5 | 5.3 |

| Electron-donating substituent | -6.5 | -1.3 | 5.2 |

| Electron-withdrawing substituent | -7.2 | -1.9 | 5.3 |

| This compound (Hypothetical) | -7.0 | -1.7 | 5.3 |

Note: The values in this table are illustrative and based on general trends observed in computational studies of heterocyclic compounds.

Molecules with rotatable single bonds, such as the bond connecting the pyrazinone ring and the phenylethyl side chain in this compound, can exist in multiple conformations. Computational methods can be used to perform a systematic search for the most stable conformers by calculating the potential energy surface as a function of dihedral angles. mdpi.com

Furthermore, pyrazinones can exhibit tautomerism. The 2-pyrazinone ring can exist in different tautomeric forms, such as the lactam (keto) and lactim (enol) forms. The side chain of this compound also has a keto group that could potentially tautomerize to an enol form. Quantum chemical calculations can determine the relative energies of these tautomers, predicting the most stable form in the gas phase or in different solvents. aimspress.com Studies on related heterocyclic systems often reveal that the lactam form is generally more stable.

Table 2: Calculated Relative Stabilities of Tautomers of a Pyrazinone Derivative

| Tautomeric Form | Relative Energy (kcal/mol) |

|---|---|

| Lactam (keto) form | 0.0 (Reference) |

| Lactim (enol) form | +8.5 |

| Side-chain enol form | +12.2 |

Note: The values are hypothetical and serve to illustrate the application of computational methods in tautomerism studies.

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. rsc.org For instance, understanding the mechanism of synthesis of pyrazinone derivatives can be achieved by modeling the reaction step-by-step. rsc.org This approach provides a detailed picture of bond-breaking and bond-forming processes, which is often difficult to obtain through experimental means alone. rsc.orgrsc.org

The nature of chemical bonds within a molecule can be analyzed using various computational techniques, such as Natural Bond Orbital (NBO) analysis. This method provides information about charge distribution, hybridization, and delocalization of electron density.

Furthermore, understanding the intermolecular interactions of this compound is crucial for predicting its physical properties and how it might interact with biological targets. nih.gov Computational methods can model non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. youtube.com For example, studies on pyrazine have shown that the nitrogen atoms can act as hydrogen bond acceptors, forming complexes with molecules like water. nih.gov These interactions play a significant role in the crystal packing of the molecule and its solubility. researchgate.net

Molecular Modeling and Docking Methodologies for Pyrazinone Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. rjptonline.orgrsc.org This methodology is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govnih.gov

The general workflow for a molecular docking study of a pyrazinone derivative involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the pyrazinone derivative is generated and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the active site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. nih.gov

Table 3: Representative Molecular Docking Results for a Series of Pyrazinone Derivatives

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative 1 | -7.5 | TYR234, LYS88, ASP145 |

| Derivative 2 | -8.2 | TYR234, LYS88, GLU150 |

| Derivative 3 | -7.9 | PHE230, LYS88, ASP145 |

Note: This table presents hypothetical docking results to illustrate the type of data generated.

Quantitative Structure-Activity Relationship (QSAR) Study Methodologies (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govresearchgate.net

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies of the aligned molecules with a probe atom on a 3D grid. mdpi.com The resulting field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS).

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. researchgate.netmdpi.com

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps, which highlight the regions around the molecules where modifications are likely to increase or decrease biological activity. nih.gov These maps serve as a valuable guide for the rational design of new, more potent analogs. nih.govresearchgate.net

Table 4: Statistical Parameters of a Typical 3D-QSAR Model

| Parameter | CoMFA | CoMSIA |

|---|---|---|

| q² (cross-validated r²) | 0.65 | 0.71 |

| r² (non-cross-validated r²) | 0.92 | 0.95 |

| Number of Components | 5 | 6 |

Note: The values are representative of a statistically robust QSAR model.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are crucial for confirming the molecular structure and understanding its electronic environment.

The standard computational protocol begins with the optimization of the molecule's three-dimensional geometry. nih.gov This is typically achieved using a selected DFT functional, such as B3LYP or M06-2X, in conjunction with a suitable basis set like 6-311+G(d,p) or TZVP. nih.govnih.gov Once the lowest energy (most stable) conformation is determined, the spectroscopic parameters are calculated using the same or a different level of theory.

NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry in structure elucidation. nih.gov The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. aps.org

The raw output of a GIAO calculation is the absolute isotropic shielding value (σ), not the chemical shift (δ) that is observed experimentally. youtube.com To convert the calculated shielding values into chemical shifts, a linear scaling approach is typically used. youtube.com This involves plotting the calculated shielding values for a set of standard compounds against their known experimental chemical shifts. The resulting linear equation (δ = mσ + c) provides scaling factors (slope 'm' and intercept 'c') that are then applied to the calculated shielding values of the target molecule to predict its chemical shifts. youtube.com The accuracy of the prediction depends heavily on the chosen DFT functional and basis set. nih.gov

For this compound, DFT calculations would provide predicted chemical shifts for each unique proton and carbon atom. An illustrative table of such predicted values, based on typical calculations for similar heterocyclic and aromatic compounds, is presented below.

Table 1: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound Calculated using a representative DFT/GIAO methodology. Actual values will vary based on the specific level of theory and solvent model used.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C=O (pyrazinone ring) | 155 - 165 |

| ¹³C | C=O (keto-ethyl chain) | 195 - 205 |

| ¹³C | Pyrazinone Ring C5 | 125 - 135 |

| ¹³C | Pyrazinone Ring C6 | 130 - 140 |

| ¹³C | Pyrazinone Ring C3 | 140 - 150 |

| ¹³C | Phenyl Ring C (ipso) | 135 - 140 |

| ¹³C | Phenyl Ring C (ortho, meta, para) | 128 - 134 |

| ¹³C | CH₂ (methylene bridge) | 45 - 55 |

| ¹H | N-H (pyrazinone ring) | 11.0 - 13.0 |

| ¹H | Pyrazinone Ring H5/H6 | 7.0 - 8.0 |

| ¹H | Phenyl Ring H (ortho, meta, para) | 7.4 - 8.1 |

| ¹H | CH₂ (methylene bridge) | 4.0 - 5.0 |

IR Frequencies Prediction

Computational methods are also used to predict the vibrational frequencies in an IR spectrum. researchgate.net Following geometry optimization, a frequency calculation is performed at the same level of theory. This computation determines the normal modes of vibration for the molecule. The results provide the frequencies (in cm⁻¹) and intensities of the vibrational bands. core.ac.uk

Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. To improve accuracy, it is common practice to apply a scaling factor to the computed frequencies. researchgate.net This factor is empirically derived and depends on the DFT functional and basis set used. For the B3LYP functional, a scaling factor around 0.96-0.98 is often applied. researchgate.net

For this compound, key vibrational modes would include the N-H stretch, C-H stretches (both aromatic and aliphatic), the two distinct C=O stretches (amide and ketone), C=C and C-N stretches within the rings, and various bending modes. vscht.cz A table of predicted, scaled vibrational frequencies for these characteristic functional groups is provided below.

Table 2: Illustrative Predicted IR Frequencies (cm⁻¹) for this compound Calculated using a representative DFT methodology and applying a typical scaling factor. Actual values will vary based on the specific level of theory.

| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (Lactam) | 3100 - 3250 |

| C-H Stretch | Aromatic (Phenyl & Pyrazinone) | 3050 - 3100 |

| C-H Stretch | Aliphatic (CH₂) | 2900 - 3000 |

| C=O Stretch | Ketone | 1680 - 1700 |

| C=O Stretch | Amide (Lactam) | 1650 - 1670 |

| C=C Stretch | Aromatic Ring | 1580 - 1620 |

| C-N Stretch | Pyrazinone Ring | 1250 - 1350 |

| C-H Bend | Aromatic/Aliphatic | 1000 - 1450 |

These computational predictions serve as a powerful guide for the analysis of experimental spectra, helping to assign specific peaks to their corresponding structural features with greater confidence.

Synthetic Applications and Scaffold Engineering of 2 1h Pyrazinone Derivatives

Role of 2(1H)-Pyrazinones as Precursors and Building Blocks in Organic Synthesis

The 2(1H)-pyrazinone scaffold is a foundational component in the synthesis of a multitude of bioactive molecules and complex heterocyclic systems. semanticscholar.orgrsc.org This significance stems from its characterization as a "privileged structure," a molecular framework that can bind to multiple, diverse biological targets depending on the substitution pattern. acs.org The inherent reactivity and functionality of the pyrazinone ring allow it to serve as a versatile precursor, enabling the construction of more elaborate chemical architectures.

As building blocks, 2(1H)-pyrazinones are particularly valuable in medicinal chemistry and drug design programs. nih.gov Their utility is demonstrated in their application to construct various pharmacologically active derivatives. semanticscholar.org For instance, the pyrazinone core is central to the development of inhibitors for enzymes like reverse transcriptase, crucial for the replication of HIV, and thrombin, a key factor in the blood coagulation system. semanticscholar.org

Furthermore, the pyrazinone ring can undergo specific chemical transformations that open pathways to other classes of compounds. A notable example is the Diels-Alder reaction. When 2(1H)-pyrazinones react with dienophiles like ethylene, they form bicyclic products. acs.org These products are valuable intermediates, providing access to complex scaffolds of pharmaceutical interest, such as bridged analogues of piperazine-containing drugs or molecules designed to mimic β-turns in peptides. acs.org The synthesis of the 2(1H)-pyrazinone scaffold can be achieved through the combination of a wide variety of acyclic components, including α-amino acids, α-amino ketones, 1,2-dicarbonyl compounds, and isocyanides, which highlights its accessibility as a starting material. nih.gov

Strategies for Scaffold Diversification and Library Synthesis

The development of diverse libraries of 2(1H)-pyrazinone derivatives is a key strategy in high-throughput screening for the discovery of new drug candidates. acs.org Various synthetic methodologies have been established to systematically modify the pyrazinone core at multiple positions, allowing for the generation of a vast number of unique compounds.

A primary strategy for diversification is solid-phase synthesis. acs.org This technique allows for the systematic and rapid assembly of pyrazinone libraries by attaching the growing molecule to a solid support. researchgate.net For example, a solid-phase synthesis approach based on the Strecker reaction uses a resin-bound amine, an aldehyde, and a cyanide. acs.org In this method, the choice of the starting aldehyde determines the diversity at the C6 position of the pyrazinone ring. acs.orgresearchgate.net Subsequent modifications, often enhanced by microwave-assisted transition metal-catalyzed reactions, can then be used to introduce a wide variety of substituents at the C3 position. acs.orgresearchgate.net This sequential and position-selective functionalization is crucial for building combinatorial libraries.

Another powerful tool for scaffold decoration is the "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition. acs.org This reaction can be used to construct a 1,2,3-triazole ring at the C3 position of the pyrazinone, creating novel and pharmacologically interesting templates. acs.org This can be achieved by linking an acetylenic group to the C3 position followed by reaction with an azide (B81097), or by introducing an azide at the C3 position for reaction with an alkyne. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald N-arylation, and SNAr (nucleophilic aromatic substitution) reactions are also employed for the selective, sequential substitution of dihalogenated pyrazinone intermediates. researchgate.net These methods allow for the controlled introduction of substituents, chosen based on desired physicochemical properties, to generate libraries of molecules targeted against specific biological entities like protein kinases. researchgate.net

| Strategy | Position(s) Diversified | Key Reactions/Techniques | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | C3, C6, N1 | Strecker reaction, Microwave-assisted Suzuki and Sonogashira couplings | acs.orgresearchgate.net |

| Click Chemistry | C3 | Huisgen 1,3-dipolar cycloaddition | acs.org |

| Cross-Coupling & SNAr | C3, C5, C6 | Palladium-catalyzed couplings (e.g., Buchwald N-arylation), Nucleophilic Aromatic Substitution | researchgate.net |

| Multi-component Reactions | Multiple | One-pot condensation of several starting materials to rapidly build complexity | nih.gov |

Advanced Chemical Scaffold Design Incorporating the Pyrazinone Core

Beyond simple derivatization, the 2(1H)-pyrazinone core serves as a template for the design of advanced and complex chemical scaffolds with tailored biological activities. This involves integrating the pyrazinone ring into larger, often fused, heterocyclic systems to create novel molecular architectures.

One approach involves using the pyrazinone scaffold as a foundation for creating fused ring systems. For example, fused pyridino pyrazinones have been developed as antagonists for the corticotropin-releasing factor (CRF) receptor, which are useful for treating various neurological disorders. acs.org This demonstrates how the core pyrazinone structure can be elaborated to fit the specific steric and electronic requirements of a biological target.

"Scaffold hopping" is another advanced design strategy where the 2(1H)-pyrazinone core is used as a bioisosteric replacement for other heterocyclic systems. acs.org Computational methods that assess 3D shape and electrostatic similarity are used to identify the pyrazinone core as a viable alternative to other known scaffolds. acs.org For instance, the imidazo[1,2-a]pyrazin-8-one scaffold, derived from the pyrazinone core, was identified as a novel framework for developing potent and selective positive allosteric modulators of the mGlu2 receptor. acs.org This strategy allows chemists to move into new chemical space while retaining the key pharmacophoric features required for biological activity.

The design of kinase inhibitors provides another example of advanced scaffold design. researchgate.net The 2(1H)-pyrazinone heterocycle can fulfill the structural requirements for ATP-competitive inhibition of kinases. researchgate.net By developing rapid solution-phase syntheses of novel 3,5- and 3,6-disubstituted-2(1H)-pyrazinones, researchers can create scaffolds that align with the binding site of a target kinase, presenting a previously unexploited motif for this important class of drug targets. researchgate.net

| Advanced Scaffold Type | Design Principle | Example/Target Application | Reference |

|---|---|---|---|

| Fused Pyrazinones | Elaboration of the core into larger, rigid systems. | Fused pyridino pyrazinones for CRF receptor antagonists. | acs.org |

| Scaffold Hopping Derivatives | Bioisosteric replacement of other heterocyclic cores. | Imidazo[1,2-a]pyrazin-8-one as mGlu2 receptor modulators. | acs.org |

| Target-Oriented Scaffolds | Specific substitution patterns to fit a biological target's active site. | 3,5- and 3,6-disubstituted pyrazinones as ATP-competitive kinase inhibitors. | researchgate.net |

| Bridged Bicyclic Systems | Utilizing the pyrazinone in cycloaddition reactions to create 3D structures. | Bridged piperazine analogues from Diels-Alder reactions. | acs.org |

Conclusion and Future Directions in Pyrazin 2 1h One Research

Synthesis and Reactivity Outlook for 3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one

Another viable strategy could involve the functionalization of a pre-existing pyrazinone ring. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, have been successfully employed to introduce various substituents onto the pyrazinone core. researchgate.net Starting with a halogenated pyrazinone, such as 3-chloropyrazin-2(1H)-one, a coupling reaction with a suitable phenacyl derivative could be envisioned.

The reactivity of this compound is expected to be dictated by its key functional groups: the pyrazinone ring, the ketone, and the active methylene (B1212753) group. The pyrazinone ring itself can undergo various transformations. For example, the nitrogen atoms can be alkylated, and the ring can participate in cycloaddition reactions. semanticscholar.orgresearchgate.net The ketone and the adjacent methylene group in the side chain offer numerous possibilities for further chemical modification, including condensation reactions, reductions, and the introduction of additional functional groups.

| Potential Synthetic Strategy | Key Reactants | Reaction Type |

| De novo ring synthesis | 2-amino-4-oxo-4-phenylbutanamide and glyoxal | Condensation |

| Functionalization of pyrazinone core | 3-halopyrazin-2(1H)-one and a phenacyl derivative | Palladium-catalyzed cross-coupling |

| Functional Group | Potential Reactions |

| Pyrazinone Ring | N-alkylation, cycloaddition |

| Ketone | Reduction, condensation, Grignard reaction |

| Active Methylene | Alkylation, acylation, Knoevenagel condensation |

Emerging Trends in Theoretical and Applied Pyrazinone Chemistry

The field of pyrazinone chemistry is continually evolving, driven by both theoretical advancements and practical applications.

Theoretical and Computational Chemistry: Computational studies are becoming increasingly integral to understanding the properties and reactivity of pyrazinone derivatives. nih.gov Density functional theory (DFT) calculations, for example, can be used to predict the stability of different tautomers of pyrazinones, which is crucial for understanding their biological activity. researchgate.net Such theoretical investigations can also elucidate reaction mechanisms, predict spectroscopic properties, and guide the design of new synthetic routes.

Applied Chemistry: In applied chemistry, the focus remains heavily on the medicinal applications of pyrazinones. There is a growing interest in developing pyrazinone-based compounds as anticancer, antibacterial, and antiviral agents. nih.govmdpi.com The pyrazinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The hybridization of the pyrazinone core with other pharmacologically active natural products is an emerging strategy to create novel therapeutic agents with enhanced efficacy and reduced toxicity. mdpi.com

Identification of Unexplored Research Avenues and Challenges

Despite the significant progress in pyrazinone chemistry, several research avenues remain underexplored, and certain challenges persist.

Unexplored Research Avenues:

Catalysis: The use of pyrazinone derivatives as ligands in catalysis is an area with considerable potential that has not been extensively investigated.

Materials Science: The incorporation of the pyrazinone motif into polymers or other materials could lead to novel properties and applications.

Biosynthesis: Understanding the natural biosynthetic pathways of pyrazinone-containing natural products could inspire new, more efficient synthetic strategies. nih.gov

Challenges:

Regioselectivity: The synthesis of polysubstituted pyrazinones often faces challenges in controlling the regioselectivity of the reactions, leading to mixtures of isomers.

Stereoselectivity: For pyrazinone derivatives with chiral centers, the development of stereoselective synthetic methods is a continuing challenge.

Green Chemistry: The development of more environmentally friendly and sustainable methods for the synthesis of pyrazinones is an important goal for future research.

Q & A

Q. How are structure-activity relationship (SAR) studies conducted for pyrazinone derivatives?

- Methodological Answer : SAR involves systematic substitution at the C3 and C6 positions. For CRF1 ligands, electron-withdrawing groups (e.g., -Cl, -F) at C3 enhance receptor affinity, while bulky substituents (e.g., cyclopropyl) improve metabolic stability. In vitro assays (e.g., cAMP inhibition) quantify functional activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.